molecular formula C15H11Cl3FNO3S B2638371 N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE CAS No. 867136-35-4

N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE

Cat. No.: B2638371
CAS No.: 867136-35-4
M. Wt: 410.67
InChI Key: UUXHCRZDHXQJKK-UHFFFAOYSA-N
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Description

N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trichloroethyl group, a fluorobenzenesulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2,2,2-trichloroethanol to form the intermediate 2,2,2-trichloro-1-(4-fluorobenzenesulfonyl)ethanol. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, partially dechlorinated compounds, and substituted benzamides.

Scientific Research Applications

N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorobenzenesulfonyl group enhances the compound’s reactivity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for specific interactions with biological targets, making it valuable for research and industrial applications.

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3FNO3S/c16-15(17,18)14(20-13(21)10-4-2-1-3-5-10)24(22,23)12-8-6-11(19)7-9-12/h1-9,14H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXHCRZDHXQJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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